2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Anticoagulant synthesis Peptide boronic acid Thrombin inhibitor

Generic α-chloroalkyl boronates lack the precise δ-methoxybutyl chain length required to reach thrombin's S1 pocket after amide coupling-jeopardizing flovagatran process development timelines. This compound provides the exact scaffold: • Dual Cl/OMe functionality enables the patented 3-step convergent sequence: LiHMDS displacement → peptide coupling with Z-D-Phe-L-Pro-OH → diethanolamine transesterification-epimerization for stereochemical convergence. • Pinacol ester ensures silica gel chromatographic compatibility (decomposition >150°C), critical for meeting GMP purity specifications at intermediates (IV)-(VII). • δ-Methoxy group serves as both a protected hydroxyl equivalent for the P1 pharmacophore and a convenient ¹H-NMR handle (δ ~3.3 ppm) for reaction monitoring. Available from stock with full analytical documentation (HPLC, NMR, HRMS).

Molecular Formula C11H22BClO3
Molecular Weight 248.56 g/mol
CAS No. 162854-89-9
Cat. No. B12961598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS162854-89-9
Molecular FormulaC11H22BClO3
Molecular Weight248.56 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(CCCOC)Cl
InChIInChI=1S/C11H22BClO3/c1-10(2)11(3,4)16-12(15-10)9(13)7-6-8-14-5/h9H,6-8H2,1-5H3
InChIKeyYDQPNMXEVAGNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Overview


2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 162854-89-9) is an α‑chloroalkyl pinacol boronic ester (C₁₁H₂₂BClO₃, MW 248.56 g/mol, density 1.01 g/cm³, predicted bp 268.5 °C at 760 mmHg) . The compound comprises a 4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (pinacol) protecting group on boron, an sp³‑hybridized α‑carbon bearing a chlorine atom, and a terminal methoxy group at the δ‑position of the butyl chain . It is a documented intermediate in the patented synthesis of flovagatran (TGN 255), a potent, reversible direct thrombin inhibitor [1][2].

Why 2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Substituted


The compound is not merely a generic α‑chloroalkyl boronate; its precise δ‑methoxybutyl chain length is dictated by the retrosynthetic logic of flovagatran, where the methoxy group serves as a protected hydroxyl equivalent that ultimately defines the pharmacophoric P1 side chain [1][2]. Shorter‑chain analogs such as 2‑(1‑chloroethyl)‑ or 2‑(chloromethyl)‑pinacol boronates lack the three‑carbon spacer required to reach the S1 pocket of thrombin after deprotection and amide coupling [3]. Conversely, the non‑chlorinated precursor 2‑(3‑methoxypropyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane cannot undergo the critical SN2 displacement with lithium hexamethyldisilazide that installs the α‑amino functionality en route to the peptide boronic acid pharmacophore [1]. The pinacol protecting group is likewise non‑interchangeable with other diols in this specific synthetic sequence because the subsequent transesterification–epimerization step with diethanolamine requires the kinetic and thermodynamic profile unique to pinacol esters for stereochemical convergence at the α‑carbon [1][4].

2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Closest Analogs


Exclusive Late-Stage Intermediate for Flovagatran

According to the Drug Synthesis Database and the Trigen patent family (US 2005282757, EP 1466916), the target compound is intermediate (IV) in the sole published synthetic route to flovagatran. The compound undergoes chloride displacement with LiHMDS (→ aminoboronate V) followed by peptide coupling with Z‑D‑Phe‑L‑Pro‑OH and pinacol‑to‑diethanolamine transesterification–epimerization to yield the diethanolamine adduct (VIII), which upon acidic hydrolysis provides flovagatran [1][2]. No alternative α‑chloroalkyl boronate—such as 2‑(1‑chloroethyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 94242‑86‑1) or 2‑(chloromethyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 83622‑42‑8)—has been demonstrated to yield an active thrombin inhibitor via this sequence.

Anticoagulant synthesis Peptide boronic acid Thrombin inhibitor Process chemistry

Physicochemical Profile vs. Shorter-Chain Analogs

The target compound exhibits a higher predicted normal boiling point (268.5 °C at 760 mmHg) and flash point (116.2 °C) compared to the chloromethyl analog (CAS 83622‑42‑8; bp ~81 °C at 14 Torr, flash point ~54 °C) and the chloroethyl analog (CAS 94242‑86‑1), translating to a wider liquid‑phase operational window and reduced flammability hazard during large‑scale processing [1]. Its density (1.01 g/cm³) is lower than that of the chloroethyl analog (reported density 1.702 g/cm³ for a structurally related boronate), reflecting the influence of the extended δ‑methoxybutyl chain on molecular packing . The calculated LogP of 3.07 indicates balanced organic/aqueous partitioning favorable for extractive work‑up .

Physicochemical characterization Process safety Purification Scale‑up

Pinacol Ester Stability Advantage for Chromatographic Purification

Pinacol boronates are documented to resist aerial oxidation and hydrolysis, permitting silica gel chromatographic purification without significant loss—a capability not shared by neopentyl glycol-derived boronic esters, which are more prone to hydrolysis under chromatographic conditions [1][2]. Within the α‑chloroalkyl series, pinacol esters are thermodynamically more stable toward transesterification than five‑membered catechol esters and exhibit slower hydrolysis kinetics than neopentyl glycol esters (neopentyl glycol boronate ate complexes are approximately 10²‑fold more reactive toward electrophiles than pinacol analogs) [3][4]. The target compound’s tetramethyl dioxaborolane ring imparts steric shielding that raises the thermal decomposition threshold above 150 °C under inert atmosphere .

Boronate stability Chromatographic purification Process development Air stability

Bifunctional Reactivity: α-Chloride Displacement and Methoxy Orthogonality

The target compound uniquely combines an electrophilic α‑chloro carbon (susceptible to SN2 displacement by nitrogen nucleophiles) with a δ‑methoxy group that is inert under the chloride displacement conditions (LiHMDS, THF) but can later be unmasked or serve as a solubility‑modulating handle [1][2]. This orthogonal reactivity is absent in 2‑(chloromethyl)‑ and 2‑(1‑chloroethyl)‑pinacol boronates, which lack the distal functional group, and in 2‑(3‑methoxypropyl)‑pinacol boronate, which lacks the α‑chloro leaving group [1]. The methoxy group contributes an estimated increase in topological polar surface area (tPSA ≈ 27.7 Ų) and a calculated LogP of 3.07, conferring a solubility profile distinct from simpler α‑chloroalkyl boronates .

Orthogonal functionalization Peptide coupling Protecting group strategy α‑Amino boronate

Applications of 2-(1-Chloro-4-methoxybutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


GMP-Scale Synthesis of Flovagatran and Analogs

Pharmaceutical process groups pursuing flovagatran or related peptide boronic acid thrombin inhibitors must source this specific intermediate to execute the patented convergent route. The compound’s dual chloride‑methoxy functionality enables a three‑step sequence (LiHMDS displacement, peptide coupling with Z‑D‑Phe‑L‑Pro‑OH, and diethanolamine transesterification–epimerization) that converges stereochemistry at the α‑carbon while preserving the δ‑methoxy group intact [1][2]. The pinacol ester’s tolerance of silica gel chromatography simplifies purification of intermediates (IV) through (VII), a critical advantage for meeting GMP purity specifications [3].

α-Amino Boronate Library Synthesis via α-Chloro Diversification

Medicinal chemistry teams can exploit the α‑chloro leaving group as a diversification point: nucleophilic displacement with amines, thiols, or stabilized carbanions generates libraries of α‑functionalized boronates while retaining the δ‑methoxybutyl chain as a solubility handle or latent hydroxyl equivalent [4]. This strategy is inaccessible with simple chloromethyl or chloroethyl pinacol boronates, which provide only a one‑carbon or two‑carbon spacer and lack the distal functional group for subsequent conjugation or property modulation .

Iterative Matteson Homologation Method Development

The compound serves as a model substrate for developing catalytic asymmetric Matteson homologation conditions. The δ‑methoxy group provides a convenient ¹H‑NMR handle (δ ~3.3 ppm for OCH₃) for monitoring reaction progress and diastereoselectivity without interference from the pinacol methyl signals, offering an analytical advantage over simpler α‑chloroalkyl boronates where the α‑proton may overlap with pinacol resonances [5]. The pinacol ester’s stability toward silica gel chromatography further supports rapid reaction screening and product isolation [3].

Stability Profiling of α-Chloroalkyl Boronate Protecting Groups

For process chemistry groups evaluating diol protecting strategies for α‑chloroalkyl boronates, the target compound provides a direct benchmark against neopentyl glycol and pinanediol analogs. Quantitative data on thermal stability (decomposition >150 °C), chromatographic compatibility, and the 10²‑fold reactivity differential between pinacol and neopentyl glycol boronates inform rational selection of the pinacol ester for routes requiring ambient handling, chromatographic purification, and long‑term storage [3][6].

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